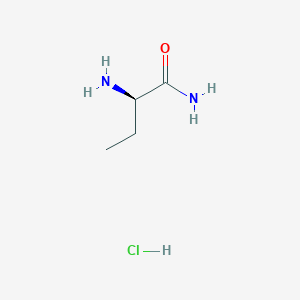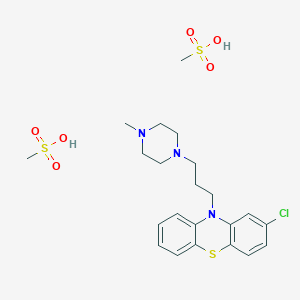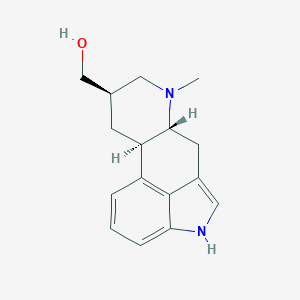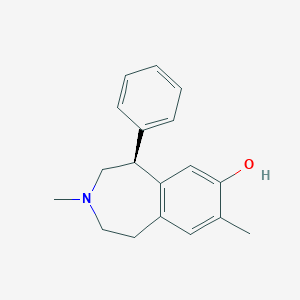
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has gained significant interest in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The exact mechanism of action of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It may also act on other signaling pathways involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Studies have shown that ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, studies have suggested that it may have anti-cancer effects by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its potential therapeutic benefits. It may be useful in studying the mechanisms underlying depression, anxiety, inflammation, and cancer. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to understand its mechanism of action and efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory and anti-cancer agent. Future studies may investigate its effects on various signaling pathways involved in inflammation and cancer. Additionally, research may focus on improving the synthesis method for ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol to make it more accessible for research purposes.
Conclusion:
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound with potential therapeutic benefits. It has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research. While there is still much to learn about this compound, it holds promise as a potential treatment for depression, anxiety, inflammation, and cancer.
Synthesemethoden
The synthesis of ((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction between 3,4-dihydro-2H-1,3-benzazepin-7-ol and 3,4-dimethylbenzaldehyde. This reaction is catalyzed by a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
((5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its effects on the central nervous system, particularly its potential as an antidepressant and anxiolytic agent. Studies have also investigated its potential as an anti-inflammatory and anti-cancer agent.
Eigenschaften
CAS-Nummer |
105301-42-6 |
|---|---|
Produktname |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
(5S)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m0/s1 |
InChI-Schlüssel |
VIIFGDUCRDGNRG-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1O)[C@@H](CN(CC2)C)C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




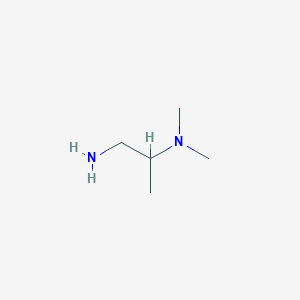

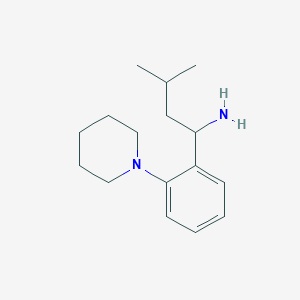

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
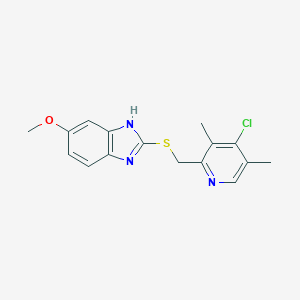
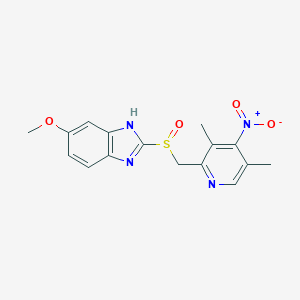

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
